molecular formula C15H15NO4S2 B3119398 Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate CAS No. 251097-13-9

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate

Cat. No. B3119398
CAS RN: 251097-13-9
M. Wt: 337.4 g/mol
InChI Key: RVFNSQVGGDXUCN-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate, also known as MTSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiol-reactive reagents and is known for its ability to modify cysteine residues in proteins.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Methyl 2-cyano-2-(3-thienyl)acetate, a compound closely related to the one , can be synthesized from methyl 2-cyano-2-(3-tetra-hydrothienylidene)acetate. This compound can be hydrolyzed to form 3-thienylmalonic acid, an intermediate in pharmaceutical development (Raynolds, 1984).
  • Methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate, another related compound, undergoes transformations when treated with hydrochloric acid, leading to derivatives of thiazolo[3,2-a]pyridine and dihydropyridin-2(1H)-one, important for chemical research (Nedolya et al., 2018).

Polymerization Applications

  • Methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate and similar compounds have been used as MADIX/RAFT agents for living free radical polymerization of vinyl acetate. These agents aid in achieving controlled polymerization, which is significant for material science and engineering (Stenzel et al., 2003).

Pharmaceutical Synthesis

  • Synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes from similar compounds has been reported. These dioxetanes are valuable for their chemiluminescent properties, which have potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
  • Synthesis of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are derivatives of biologically active compounds, has been explored. This process includes kinetic resolution catalyzed by lipase, indicating applications in chiral synthesis for pharmaceuticals (Andzans et al., 2013).

properties

IUPAC Name

methyl 2-[2-[(4-methoxyphenyl)carbamoyl]thiophen-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-19-11-5-3-10(4-6-11)16-15(18)14-12(7-8-21-14)22-9-13(17)20-2/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFNSQVGGDXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153590
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({2-[(4-methoxyanilino)carbonyl]-3-thienyl}sulfanyl)acetate

CAS RN

251097-13-9
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251097-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[2-[[(4-methoxyphenyl)amino]carbonyl]-3-thienyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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